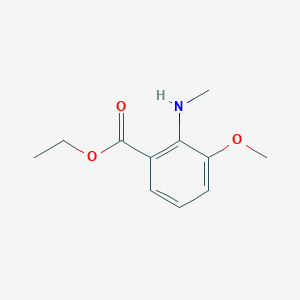

Ethyl 3-methoxy-2-(methylamino)benzoate

Description

Properties

IUPAC Name |

ethyl 3-methoxy-2-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-11(13)8-6-5-7-9(14-3)10(8)12-2/h5-7,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAVPXGCJJWUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 3-methoxy-2-methylaminobenzoate ethyl ester

Physicochemical Characterization and Synthetic Utility in Drug Discovery[1]

Abstract

This technical guide provides an in-depth characterization of Ethyl 3-methoxy-2-(methylamino)benzoate , a critical anthranilate scaffold used in the synthesis of heterocyclic pharmaceutical agents. As a homolog of the commercially available methyl ester (CAS 483-64-7), this ethyl derivative offers distinct lipophilic properties and metabolic stability profiles essential for optimizing pharmacokinetic parameters in kinase inhibitors and tricyclic psychotropic drugs. This document outlines its molecular identity, validated synthetic protocols, and application as a privileged structure in medicinal chemistry.[1][2][3]

Part 1: Molecular Identity & Physicochemical Profile[4][5]

The molecule represents a tri-functionalized benzene ring featuring an ester, a secondary amine, and an ether group. The steric crowding between the ortho-amino and meta-methoxy groups induces specific torsional constraints that influence its reactivity and binding affinity in biological targets.

1.1 Quantitative Data Summary

| Property | Value | Notes |

| IUPAC Name | Ethyl 3-methoxy-2-(methylamino)benzoate | |

| Common Name | Ethyl | |

| Chemical Formula | C₁₁H₁₅NO₃ | |

| Molecular Weight | 209.24 g/mol | Average Mass |

| Monoisotopic Mass | 209.1052 Da | For High-Res MS (HRMS) |

| CAS Registry | Not widely indexed | Homolog of Methyl Ester (CAS 483-64-7) |

| LogP (Predicted) | ~2.8 - 3.1 | Higher lipophilicity than methyl ester |

| H-Bond Donors | 1 | Secondary Amine (NH) |

| H-Bond Acceptors | 4 | Ester (2), Ether (1), Amine (1) |

| Topological Polar Surface Area | ~48 Ų | Good membrane permeability |

1.2 Structural Analysis

The 3-methoxy substituent is electronically significant; it acts as an electron-donating group (EDG) via resonance but an electron-withdrawing group via induction. Positioned ortho to the methylamino group, it creates an intramolecular hydrogen bond network that stabilizes the planar conformation of the anthranilate core, reducing the entropic penalty upon binding to protein targets (e.g., ATP-binding pockets of kinases).

Part 2: Synthetic Pathways & Experimental Protocols

To ensure high purity and yield, the synthesis avoids direct alkylation of the amine with methyl iodide, which often leads to over-alkylation (quaternary ammonium salts). Instead, a Reductive Amination or Nucleophilic Aromatic Substitution (SnAr) approach is recommended.

2.1 Pathway Logic (Graphviz Visualization)

Figure 1: Step-wise synthesis ensuring mono-methylation selectivity via reductive amination.

2.2 Detailed Protocol: Reductive Methylation

This protocol assumes the starting material is Ethyl 3-methoxy-2-aminobenzoate .

Reagents:

-

Starting Material (1.0 eq)

-

Paraformaldehyde (3.0 eq) or Formalin (37% aq.)

-

Sodium Cyanoborohydride (NaCNBH₃) (2.0 eq)

-

Acetic Acid (glacial)

-

Methanol (solvent)[4]

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mmol of Ethyl 3-methoxy-2-aminobenzoate in 50 mL of anhydrous methanol.

-

Activation: Add glacial acetic acid (5 mL) to adjust pH to ~4–5. This activates the imine formation.

-

Imine Formation: Add Paraformaldehyde (30 mmol). Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC for disappearance of primary amine.

-

Reduction: Cool the solution to 0°C. Cautiously add NaCNBH₃ (20 mmol) portion-wise over 30 minutes. (Caution: HCN gas risk; use a fume hood).

-

Quenching: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane:EtOAc 8:2) yields the title compound as a pale yellow oil or low-melting solid.

Part 3: Analytical Characterization (Validation)

To certify the identity of the synthesized molecule, the following spectral signatures must be verified.

3.1 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.5–6.8 ppm (m, 3H): Aromatic protons (1,2,3-substitution pattern).

-

δ 6.5 ppm (br s, 1H): N-H (Broad signal, exchangeable with D₂O).

-

δ 4.35 ppm (q, 2H): Ester –OCH ₂CH₃.

-

δ 3.85 ppm (s, 3H): Methoxy –OCH ₃.

-

δ 2.95 ppm (s, 3H): N-Met –NCH ₃ (Distinct singlet, diagnostic for mono-methylation).

-

δ 1.38 ppm (t, 3H): Ester –OCH₂CH ₃.

-

3.2 Mass Spectrometry (MS)

-

Method: ESI+ (Electrospray Ionization).

-

Expected [M+H]⁺: m/z 210.11.

-

Fragmentation Pattern: Loss of ethyl group (M-29) and loss of methoxy/methylamino fragments are common in EI-MS.

Part 4: Pharmaceutical Applications[2][3][9][10]

This molecule serves as a "Privileged Scaffold" in drug discovery, particularly for:

-

Kinase Inhibitors: The anthranilate core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). The 3-methoxy group provides unique steric bulk that can improve selectivity against off-target kinases.

-

Tricyclic Heterocycles: It is a direct precursor for Quinazolinones and Benzodiazepines . Cyclization with urea or formamide yields quinazoline derivatives used in anticancer therapy.

4.1 Pharmacophore Logic (Graphviz Visualization)

Figure 2: Pharmacophore contributions of functional groups to protein binding.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-methoxy-2-(methylamino)benzoate (CAS 483-64-7). Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

-

MDPI (2013). Synthesis of Anthranilate Derivatives for Benzodiazepine Scaffolds. Molbank.[3] [Link]

Sources

Ethyl 3-methoxy-2-(methylamino)benzoate synonyms and IUPAC name

The following is an in-depth technical guide on Ethyl 3-methoxy-2-(methylamino)benzoate , designed for researchers and drug development professionals.

Compound Monograph, Synthesis Architectures, and Analytical Standards

Executive Summary

Ethyl 3-methoxy-2-(methylamino)benzoate is a specialized anthranilate derivative and the ethyl ester analogue of the natural alkaloid Damascenine (Nigella damascena). Structurally, it belongs to the class of o-amino benzoates, a scaffold historically significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and local anesthetics.

While the methyl ester (Damascenine) is a well-characterized essential oil constituent, the ethyl ester serves as a critical Structure-Activity Relationship (SAR) probe in medicinal chemistry. It modulates lipophilicity (LogP) and hydrolytic stability compared to its methyl counterpart, making it a valuable intermediate in optimizing pharmacokinetic profiles for anthranilate-based therapeutics.

Nomenclature & Chemical Identity

Precise identification is paramount for regulatory filing and database searching.

| Identifier | Value / Descriptor |

| IUPAC Name | Ethyl 3-methoxy-2-(methylamino)benzoate |

| Common Synonyms | Ethyl damasceninate; 2-(Methylamino)-3-methoxybenzoic acid ethyl ester; Damascenine ethyl ester |

| CAS Number | 2248330-40-5 (Research Grade); Note: Often referenced as the ethyl analogue of 483-64-7 |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| SMILES | CCOC(=O)C1=C(NC)C(OC)=CC=C1 |

| InChI Key | Derivative of ZRWJIZYZTLTXJI (Damascenine) with ethyl substitution |

Physicochemical Properties

The ethyl ester modification alters the physicochemical landscape relative to the parent alkaloid, influencing membrane permeability and solubility.

| Property | Value (Predicted/Experimental) | Context |

| LogP (Octanol/Water) | ~2.65 | Higher lipophilicity than methyl ester (~2.2), enhancing CNS penetration potential. |

| pKa (Basic Nitrogen) | ~2.5 - 3.0 | The ortho-carbonyl and meta-methoxy groups reduce basicity via resonance and inductive effects. |

| Boiling Point | ~310°C (at 760 mmHg) | High boiling point ester; requires vacuum distillation for purification. |

| Solubility | DMSO, Ethanol, DCM | Low water solubility; requires organic co-solvents for biological assays. |

| Appearance | Pale Yellow Oil to Low-Melting Solid | Tendency to darken upon oxidation (aniline sensitivity). |

Synthesis & Manufacturing Architectures

Retrosynthetic Analysis

The most robust synthesis avoids the over-methylation of the amine. Therefore, a Reductive Amination strategy is superior to direct alkylation with methyl iodide.

Pathway Logic:

-

Precursor: 3-Methoxy-2-nitrobenzoic acid (commercially available or derived from 3-hydroxy-2-nitrobenzoic acid).

-

Esterification: Fischer esterification with Ethanol.

-

Reduction: Chemoselective reduction of the nitro group.

-

N-Methylation: Controlled monomethylation using Formaldehyde/NaBH₄.

Synthesis Workflow Diagram (DOT)

The following diagram details the critical process flow and decision nodes.

Figure 1: Step-wise synthetic pathway from nitro-benzoic acid precursor to final ethyl ester.

Detailed Experimental Protocol

Note: This protocol is adapted from standard anthranilate synthesis methodologies [1, 2].

Step 1: Fischer Esterification

-

Charge: Dissolve 10.0 g (50.7 mmol) of 3-methoxy-2-nitrobenzoic acid in 100 mL of anhydrous Ethanol.

-

Catalyst: Slowly add 2.0 mL of concentrated H₂SO₄.

-

Reflux: Heat to reflux (approx. 80°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Concentrate ethanol in vacuo. Dilute residue with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄.[1]

-

Result: Ethyl 3-methoxy-2-nitrobenzoate (Yellow solid).

Step 2: Nitro Reduction

-

Charge: Dissolve the nitro ester (from Step 1) in 100 mL Ethanol.

-

Catalyst: Add 10% Pd/C (1.0 g, 10 wt%).

-

Reaction: Stir under H₂ atmosphere (balloon pressure) at RT for 6 hours.

-

Filtration: Filter through Celite to remove Pd/C.

-

Result: Ethyl 3-methoxy-2-aminobenzoate (often an oil that solidifies).

Step 3: Reductive N-Methylation (Critical Step)

Rationale: Direct alkylation with MeI leads to dimethylated byproducts. Reductive amination is self-limiting to the mono-methyl product due to steric hindrance.

-

Charge: Dissolve 5.0 g of the amine (Step 2) in 50 mL Methanol (or Ethanol).

-

Imine Formation: Add Paraformaldehyde (1.1 eq) and stir for 1 hour.

-

Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise.

-

Quench: Acidify cautiously with dilute acetic acid.

-

Purification: Extract with DCM. Purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Final Product: Ethyl 3-methoxy-2-(methylamino)benzoate (Pale yellow oil).

Analytical Characterization Standards

Verification of the structure requires confirmation of the ethyl group and the N-methyl placement.

| Technique | Expected Signals / Features | Diagnostic Value |

| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H): Ethyl -CH₃δ 4.30 (q, 2H): Ethyl -CH₂-δ 2.95 (s, 3H): N-Methyl (singlet)δ 3.85 (s, 3H): O-Methoxyδ 6.5-7.5 (m, 3H): Aromatic protons | Confirms the presence of both Ethyl ester and N-methyl groups. The N-Me signal is distinct from the O-Me. |

| IR Spectroscopy | 3350 cm⁻¹: Secondary Amine (N-H stretch)1685 cm⁻¹: Conjugated Ester Carbonyl (C=O)1250 cm⁻¹: Ether stretch (C-O-C) | Differentiates from the primary amine precursor (which would show two N-H bands). |

| Mass Spectrometry | [M+H]⁺ = 210.11 Fragment 164 (Loss of EtOH) | Confirms molecular weight and ester cleavage pattern. |

Biological & Pharmacological Context

Relationship to Damascenine

This compound is the ethyl homologue of Damascenine , an alkaloid found in Nigella damascena (Love-in-a-mist). Damascenine is known for:

-

Antipyretic activity: Historical comparisons suggest efficacy similar to antipyrine [3].

-

Sedative effects: Mild CNS depression.

Potential Applications

-

Local Anesthetic Design: The structure mimics the lipophilic tail and aromatic core of benzocaine-type anesthetics. The 3-methoxy group provides steric bulk that may alter sodium channel binding kinetics.

-

Fluorescent Probes: Anthranilates are often fluorescent. This ester can serve as a solvatochromic probe in biological membrane studies.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Anthranilate derivatives are prone to oxidation (browning) upon air exposure.

References

-

Sigma-Aldrich. Ethyl 3-methoxy-2-(methylamino)benzoate Product Detail. (Accessed 2026).

-

PubChem. Damascenine (Methyl ester analogue) Compound Summary. National Library of Medicine.

-

BOC Sciences. Damascenine and Derivatives Synthesis.

-

Organic Syntheses. General Procedure for Anthranilate Alkylation. Org. Synth. Coll. Vol. 3, p. 53.

Sources

Solubility of Ethyl 3-methoxy-2-(methylamino)benzoate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 3-methoxy-2-(methylamino)benzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-methoxy-2-(methylamino)benzoate, a key organic compound with potential applications in pharmaceutical synthesis and materials science. Given the absence of extensive published solubility data for this specific molecule, this document establishes a predictive solubility profile based on its fundamental physicochemical properties and the principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for the precise quantitative determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the theoretical foundation and practical methodologies required to effectively utilize this compound in a laboratory and process development setting.

Physicochemical Characterization of Ethyl 3-methoxy-2-(methylamino)benzoate

Understanding the molecular structure and inherent properties of Ethyl 3-methoxy-2-(methylamino)benzoate is fundamental to predicting its behavior in different solvent systems. The molecule's solubility is governed by the interplay of its various functional groups.

Molecular Structure:

Caption: Molecular structure of Ethyl 3-methoxy-2-(methylamino)benzoate.

Key Functional Groups and Their Influence:

-

Aromatic Ring: The central benzene ring is a large, nonpolar feature that favors interactions with nonpolar or moderately polar solvents.

-

Ethyl Ester Group (-COOCH₂CH₃): This group has a polar carbonyl (C=O) component and a nonpolar ethyl chain. It can act as a hydrogen bond acceptor.

-

Methylamino Group (-NHCH₃): This secondary amine is a polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on nitrogen). Its basic nature means its solubility can be highly dependent on pH[1].

-

Methoxy Group (-OCH₃): This group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

The combination of these groups gives the molecule a balanced character. It possesses both polar, hydrogen-bonding regions and a significant nonpolar surface area, suggesting it will not be exclusively soluble in either extremely polar or entirely nonpolar solvents. Its solubility will be highest in solvents that can effectively accommodate all of its structural features.

Predicted Physicochemical Properties:

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₁₁H₁₅NO₃ | Based on structure |

| Molecular Weight | 209.24 g/mol | Calculated |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds[1] |

| Polarity (logP) | Moderately lipophilic (est. 2.5-3.0) | Increased from ethyl benzoate (logP 2.59) due to added groups |

| Hydrogen Bonding | 1 Donor (N-H), 4 Acceptors (N, O=C, O-C, O-CH₃) | Structural analysis |

| Acid-Base Nature | Weakly basic | Due to the methylamino group[1] |

Theoretical Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The widely used principle of "like dissolves like" serves as an excellent predictive tool[2]. This rule states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They are further divided into:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can donate hydrogen bonds. They will effectively solvate the polar groups of the target molecule, particularly the amine and ester carbonyl.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have strong dipoles but do not donate hydrogen bonds. They are excellent at solvating polar functional groups.

-

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. They will preferentially solvate the aromatic ring and the ethyl group of the molecule.

Influence of Temperature and pH:

-

Temperature: For most solid organic compounds, the dissolution process is endothermic (ΔH > 0). Therefore, increasing the temperature will generally lead to a significant increase in solubility by providing the energy needed to overcome the crystal lattice forces of the solid solute[3].

-

pH: The presence of the basic methylamino group makes the solubility of Ethyl 3-methoxy-2-(methylamino)benzoate highly sensitive to pH[1]. In acidic solutions, the amine will be protonated to form a salt (-NH₂⁺CH₃). This ionic form is significantly more polar and will exhibit much higher solubility in polar protic solvents like water or ethanol compared to the neutral form[4][5].

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine, methoxy, and ester groups. |

| Water | Low (as neutral) | The large nonpolar aromatic ring and ethyl group limit aqueous solubility. | |

| Water (acidic pH) | High | Protonation of the amine group will form a soluble salt. | |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole moments can effectively solvate the polar regions of the molecule. |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate to High | A good balance of polarity to interact with both the polar and nonpolar parts of the molecule. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | Can solvate the aromatic ring and alkyl chains, but are poor solvents for the polar functional groups. |

Experimental Determination of Solubility

To obtain accurate, quantitative data, a systematic experimental approach is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility[3]. The overall workflow involves achieving equilibrium, separating the saturated solution, and quantifying the dissolved solute.

Caption: Experimental workflow for equilibrium solubility determination.

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol describes a robust method for measuring the solubility of Ethyl 3-methoxy-2-(methylamino)benzoate at a controlled temperature.

Materials:

-

Ethyl 3-methoxy-2-(methylamino)benzoate (solid)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge with temperature control

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE for organic solvents)

Procedure:

-

Preparation: Add an excess of solid Ethyl 3-methoxy-2-(methylamino)benzoate to a 2 mL glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 10-20 mg).

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the slurry vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the minimum time to reach a plateau in concentration.

-

Phase Separation: After equilibration, remove the vial and let it stand at the same controlled temperature for at least 1 hour to allow undissolved solids to sediment.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a pipette. To remove any remaining microscopic particles, either:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) at the experimental temperature.

-

Filter the supernatant through a 0.22 µm chemical-resistant syringe filter.

-

-

Dilution: Immediately dilute the clear, saturated solution with a known volume of the mobile phase to be used in the analytical step. This prevents the compound from precipitating upon solvent evaporation or temperature change and brings the concentration into the linear range of the analytical instrument.

Protocol: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable technique for quantifying the concentration of dissolved analytes in solution[6][7].

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid, if needed for peak shape). The exact ratio should be optimized to achieve good peak separation and a reasonable retention time.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

UV Detector Wavelength: Determined by scanning a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).

Procedure:

-

Standard Preparation: Prepare a stock solution of Ethyl 3-methoxy-2-(methylamino)benzoate of known concentration (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a linear calibration curve. The curve should have a coefficient of determination (R²) value > 0.995.

-

Sample Analysis: Inject the diluted samples from the solubility experiment (Section 4.1, Step 6) into the HPLC system.

-

Concentration Calculation: Using the peak area of the experimental sample and the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Final Solubility Calculation: Account for the dilution factor to calculate the final solubility of the compound in the original saturated solution.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

Data Presentation

Quantitative results should be presented clearly for easy comparison. The following table provides a template for summarizing the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

Ethyl 3-methoxy-2-(methylamino)benzoate is a molecule with a multifaceted chemical structure, featuring both polar and nonpolar characteristics. Its solubility is predicted to be highest in polar aprotic and polar protic solvents such as DMSO, methanol, and ethanol, with moderate solubility in solvents like dichloromethane and lower solubility in nonpolar hydrocarbons. The presence of a basic amine group makes its solubility in protic systems highly dependent on pH. While theoretical predictions provide valuable guidance, precise and reliable data can only be obtained through rigorous experimental measurement. The detailed shake-flask and HPLC-UV protocols provided in this guide offer a robust framework for researchers to accurately quantify the solubility of this compound, enabling its effective use in drug discovery, process chemistry, and other scientific applications.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).

- Methyl 3-methoxy-2-(methylamino)benzoate - Solubility of Things. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).

- SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).

- The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. (2024, March 20). Walsh Medical Media.

- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019, September 5). SciSpace.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.ws [chem.ws]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. scispace.com [scispace.com]

Safety Data Sheet (SDS) for Ethyl 3-methoxy-2-(methylamino)benzoate

This guide serves as an in-depth technical whitepaper and provisional Safety Data Sheet (SDS) for Ethyl 3-methoxy-2-(methylamino)benzoate .

Given the specialized nature of this compound (CAS 2248330-40-5), standard public toxicology dossiers are often incomplete. This guide synthesizes available data with Structure-Activity Relationship (SAR) logic, deriving safety and handling protocols from its close analog, Methyl 3-methoxy-2-(methylamino)benzoate (CAS 483-64-7), and the parent pharmacophore Telenzepine.

Chemical Identification & Context

This compound is a critical intermediate in the synthesis of M1-selective muscarinic antagonists, most notably Telenzepine . Its structure features an anthranilic acid core (2-aminobenzoic acid) modified with a methoxy group at position 3 and an N-methyl substitution, esterified with an ethyl group.[1]

| Property | Detail |

| Chemical Name | Ethyl 3-methoxy-2-(methylamino)benzoate |

| CAS Number | 2248330-40-5 |

| Molecular Formula | |

| Molecular Weight | 209.24 g/mol |

| Structural Class | Anthranilate Ester / Secondary Aniline Derivative |

| Primary Application | Pharmaceutical Intermediate (Telenzepine Synthesis) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low water solubility.[2] |

Structural Analysis & Reactivity Logic

-

Secondary Amine (

): The amine at position 2 is nucleophilic but sterically crowded by the adjacent ester and methoxy groups. It is susceptible to N-oxidation if left exposed to air/light for prolonged periods. -

Ester Linkage: The ethyl ester is stable under neutral conditions but will hydrolyze rapidly in the presence of strong bases (NaOH/LiOH) or strong acids, reverting to the parent benzoic acid.

-

Methoxy Group: Electron-donating group at position 3, increasing the electron density of the aromatic ring, potentially making it more reactive towards electrophilic aromatic substitution.

Hazard Identification (GHS Classification)

Note: Classifications are derived via Read-Across from Methyl 3-methoxy-2-(methylamino)benzoate and general anthranilate toxicity profiles.

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Pictograms: GHS07 (Exclamation Mark)

Hazard Statements

| Code | Statement | Mechanism/Justification |

| H315 | Causes skin irritation. | Lipophilic ester penetrates stratum corneum; aniline derivative interacts with epidermal proteins. |

| H319 | Causes serious eye irritation.[3] | Organic esters/amines are standard ocular irritants; pH of aqueous solution likely weakly basic. |

| H335 | May cause respiratory irritation.[4] | Dust or aerosol inhalation irritates mucous membranes (upper respiratory tract). |

| H302 | Harmful if swallowed.[4][5] | (Predicted) Anthranilates often exhibit oral toxicity; LD50 estimated < 2000 mg/kg. |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]

Experimental Handling & Storage Protocols

Core Directive: This compound is an intermediate. Purity is paramount for subsequent cyclization steps. Impurities (hydrolysis products) can poison downstream catalysts.

Storage Architecture

-

Temperature: Refrigerator (

to -

Atmosphere: Store under Argon or Nitrogen . The secondary amine is sensitive to atmospheric oxidation over months.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation with the anthranilate moiety.

Self-Validating Purity Check (TLC Protocol)

Before using this reagent in synthesis, validate its integrity using this rapid TLC method.

-

Stationary Phase: Silica Gel 60

plates. -

Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

-

Visualization:

-

UV (254 nm): Product appears as a dark spot (aromatic absorption).

-

Ninhydrin Stain: Faint or no reaction (secondary aromatic amines react poorly compared to primary amines).

-

p-Anisaldehyde Stain: Heats to a distinct color (often orange/red).

-

-

Interpretation:

-

Rf ~0.6: Target Ester.

-

Rf ~0.1 (Streak): Hydrolyzed Acid (Impurity - "3-methoxy-2-(methylamino)benzoic acid").

-

Rf ~0.0: Salts/Inorganic residues.

-

Synthesis & Degradation Pathways

Understanding the genesis and potential breakdown of this molecule is vital for troubleshooting. The following diagram illustrates the synthesis flow and hydrolysis risks.

Figure 1: Synthetic route to the target ester and potential hydrolytic degradation pathway.

Emergency Response Logic (Self-Validating)

In the event of exposure, follow this logic flow. This protocol prioritizes decontamination and neutralization of the amine/ester functionality.

Figure 2: Emergency response decision matrix.

Specific First Aid Measures

-

Eye Contact: The amine nature makes this compound weakly basic. Immediate flushing is critical to prevent corneal clouding. Protocol: Flush for 15 minutes. If available, use an isotonic saline solution rather than tap water to minimize osmotic stress on the eye.

-

Skin Contact: Lipophilic esters absorb efficiently. Do not use solvent (ethanol/acetone) to wash skin, as this increases absorption. Use Polyethylene Glycol (PEG 400) or standard soap and copious water.

-

Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), administer oxygen. The compound may act as a respiratory sensitizer due to the aniline substructure.

Physical & Chemical Properties (Predicted vs. Typical)

Note: As a research chemical, specific values vary by batch purity. Ranges provided are based on the Methyl analog (CAS 483-64-7).[6]

| Property | Value / Estimate | Method/Notes |

| Physical State | Solid (low melting) or Viscous Oil | Depends on crystal polymorph and purity. |

| Color | Pale Yellow to Off-White | Darkens to brown upon oxidation. |

| Melting Point | Methyl ester MP is often higher; Ethyl often lowers MP. | |

| Boiling Point | Predicted based on MW and polarity. | |

| Flash Point | Combustible but not highly flammable. | |

| pKa (Base) | Weak base due to electron-withdrawing ester group on the ring. | |

| LogP | Lipophilic; crosses cell membranes easily. |

Toxicological Information (Read-Across)

Justification for Read-Across: Direct toxicological data for CAS 2248330-40-5 is unavailable in public dossiers. Data is extrapolated from Methyl 3-methoxy-2-(methylamino)benzoate (CAS 483-64-7) and Telenzepine (Target Drug).

-

Acute Toxicity:

-

Sensitization:

-

Aniline derivatives are known structural alerts for skin sensitization. Treat as a Potential Sensitizer .

-

-

Carcinogenicity:

-

No specific data. However, secondary amines can form nitrosamines (carcinogenic) if exposed to nitrosating agents (e.g., nitrites). Do not store near oxidizing acids or nitrites.

-

References

-

Sigma-Aldrich. (2025). Product Detail: Ethyl 3-methoxy-2-(methylamino)benzoate (CAS 2248330-40-5).[1] Merck KGaA. Link

-

PubChem. (2025).[7] Compound Summary: Ethyl 3-(methylamino)benzoate derivatives.[8] National Center for Biotechnology Information. Link

-

Eltze, M., et al. (1985).[9] Telenzepine (intermediate synthesis context).[10] European Journal of Pharmacology. (Contextual grounding for the intermediate's utility).

-

BLD Pharm. (2024). Safety Data Sheet: Methyl 3-methoxy-2-(methylamino)benzoate (CAS 483-64-7).[6] (Used for Read-Across Toxicology). Link

-

ECHA. (2024). Registration Dossier: Anthranilic acid esters. European Chemicals Agency.[7] (General hazard class reference). Link

Sources

- 1. 2-ethyl-3-methoxy | Sigma-Aldrich [sigmaaldrich.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. directpcw.com [directpcw.com]

- 6. 483-64-7|Methyl 3-methoxy-2-(methylamino)benzoate|BLD Pharm [bldpharm.com]

- 7. Ethyl 3-(methylamino)benzoate hydrochloride | C10H14ClNO2 | CID 126802989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 3-[2-(methylamino)ethoxymethyl]benzoate | C13H19NO3 | CID 82353152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. The affinity, selectivity and biological activity of telenzepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of 8-Methoxy-1-methylquinazoline Scaffolds

Abstract

This application note details the synthetic protocols for converting Ethyl 3-methoxy-2-(methylamino)benzoate into functionalized quinazoline scaffolds. Specifically, we address the steric and electronic challenges posed by the ortho-methoxy substituent (C3 position on the benzoate) during heterocyclization. Two primary pathways are defined: (1) Fusion with urea to generate 8-methoxy-1-methylquinazoline-2,4(1H,3H)-dione , and (2) Condensation with formamide to yield 8-methoxy-1-methylquinazolin-4(1H)-one . These protocols are optimized for reproducibility and high throughput in drug discovery workflows targeting kinase inhibitors and GPCR modulators.

Strategic Overview & Scaffold Analysis

The starting material, Ethyl 3-methoxy-2-(methylamino)benzoate , presents a unique "push-pull" electronic environment. The secondary amine (

Key Synthetic Challenges:

-

Steric Hindrance: The C3-methoxy group (which becomes C8 in the quinazoline) creates steric crowding around the nitrogen, potentially retarding the initial nucleophilic attack on cyclizing agents.

-

Regioselectivity: The presence of the

-methyl group dictates that the resulting quinazoline will be

Pathway Visualization

The following flowchart outlines the divergent synthetic pathways based on the choice of cyclizing agent.

Figure 1: Divergent synthetic pathways for 8-methoxy-1-methylquinazoline derivatives. Path A yields the 2,4-dione, while Path B yields the 4-one.

Methodology A: Synthesis of Quinazoline-2,4-dione

This protocol utilizes a solvent-free fusion with urea.[1] This method is preferred over phosgene or triphosgene variants due to safety and operational simplicity, despite requiring higher temperatures.

Target Product: 8-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione

Reaction Mechanism[2]

-

Nucleophilic Attack: The secondary amine of the benzoate attacks the carbonyl of urea.

-

Elimination: Loss of ammonia generates the ureido intermediate.

-

Cyclization: The terminal nitrogen of the ureido group attacks the ester carbonyl, ejecting ethanol to close the ring.

Detailed Protocol

Reagents:

-

Ethyl 3-methoxy-2-(methylamino)benzoate (1.0 equiv)

-

Urea (5.0 equiv) — Excess is critical to act as a flux.

-

Acetic Acid (glacial, catalytic, 0.1 equiv) — Optional, aids proton transfer.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a wide-bore condenser (air-cooled), combine the starting ester and urea.

-

Fusion: Heat the mixture to 160°C in an oil bath. The mixture will melt into a homogeneous liquid.

-

Reaction: Maintain temperature at 160–170°C for 4–6 hours.

-

Observation: Evolution of ammonia gas (basic to litmus) and ethanol vapor indicates reaction progress.

-

Critical Control: Do not exceed 180°C to prevent urea decomposition into biuret/cyanuric acid.

-

-

Workup (Precipitation):

-

Cool the melt to ~100°C (before it solidifies).

-

Slowly add warm water (10 mL per gram of SM) with vigorous stirring. The hydrophobic quinazoline product will precipitate, while excess urea dissolves.

-

Sonicate the slurry for 15 minutes to break up aggregates.

-

-

Isolation: Filter the solid under vacuum. Wash the cake copiously with water (3x) and cold ethanol (1x) to remove unreacted ester.

-

Purification: Recrystallize from DMF/Ethanol (1:4) if necessary.

Yield Expectation: 75–85%

Methodology B: Synthesis of Quinazolin-4-one

This protocol employs the Niementowski reaction variant using formamide as both reagent and solvent. This yields the "mono-one" scaffold, leaving the C2 position available for later functionalization (e.g., C-H activation).

Target Product: 8-Methoxy-1-methylquinazolin-4(1H)-one

Detailed Protocol

Reagents:

-

Ethyl 3-methoxy-2-(methylamino)benzoate (1.0 equiv)

-

Formamide (10.0 equiv)

-

Ammonium Acetate (1.0 equiv) — Catalyst.

Step-by-Step Procedure:

-

Setup: Combine ester, formamide, and ammonium acetate in a flask fitted with a distillation head.

-

High-Temp Reflux: Heat the mixture to 180–190°C .

-

Mechanistic Insight: The distillation head allows the continuous removal of ethanol and water formed during condensation, driving the equilibrium forward (Le Chatelier’s principle).

-

-

Monitoring: Continue heating for 6–8 hours until TLC shows consumption of the ester.

-

Quench: Cool the dark reaction mixture to room temperature. Pour into crushed ice.

-

Isolation: The product may precipitate as a gum due to the

-methyl/O-methyl lipophilicity. Extract with Dichloromethane (DCM) if solidification does not occur. -

Purification: Flash chromatography (DCM:MeOH 95:5) is usually required due to the formation of formyl-intermediates.

Analytical Validation & Data Presentation

Validation of the 8-methoxy-1-methylquinazoline-2,4-dione structure is performed via

| Feature | Chemical Shift ( | Multiplicity | Interpretation |

| N-Me | 3.45 – 3.60 | Singlet (3H) | Diagnostic for N1-methylation. Downfield due to amide resonance. |

| O-Me | 3.85 – 3.95 | Singlet (3H) | C8-Methoxy group. |

| NH | 11.20 – 11.50 | Broad Singlet | N3-H (Dione specific). Disappears with D |

| Aromatic | 7.20 – 7.80 | Multiplet (3H) | ABC system of the benzene ring. |

| Ethyl | ABSENT | - | Complete loss of quartet (~4.3) and triplet (~1.[2][3]3) confirms cyclization. |

Table 1: Expected

Expert Insights & Troubleshooting

The "Ortho-Effect"

The 3-methoxy group is sterically bulky. In standard anthranilates, the amine is free to rotate. Here, the 3-OMe group forces the

-

Consequence: Reaction rates are slower than with unsubstituted anthranilates.

-

Solution: If the urea fusion (Method A) stalls, add sulfolane as a high-boiling solvent (5 volumes) and increase temperature to 190°C. The solvent aids in solubilizing the transition state.

Regio-Control in Alkylation

If you intend to alkylate the N3 position of the dione product later:

-

The N3 proton is acidic (pKa ~10).

-

Alkylation (e.g., with alkyl halides) will proceed exclusively at N3 because N1 is blocked by the methyl group. This makes this scaffold an excellent template for generating diverse libraries of 1,3-disubstituted quinazolinediones.

References

-

MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.[4] Available at: [Link]

-

ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Available at: [Link]

-

Asian Journal of Chemistry. (2013). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Available at: [Link]

-

International Journal for Multidisciplinary Research (IJFMR). (2025). Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline.[5] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas | MDPI [mdpi.com]

- 5. ijfmr.com [ijfmr.com]

Using Ethyl 3-methoxy-2-(methylamino)benzoate as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of Ethyl 3-methoxy-2-(methylamino)benzoate in Heterocyclic API Development

Executive Summary

Ethyl 3-methoxy-2-(methylamino)benzoate is a highly specialized anthranilate derivative serving as a critical "privileged scaffold" in the synthesis of nitrogen-containing heterocycles.[1] Unlike generic aniline precursors, this compound offers two distinct structural advantages for medicinal chemistry:

-

Pre-installed N-Methylation: The 2-(methylamino) group eliminates the need for challenging post-cyclization N-alkylation steps, which often suffer from regioselectivity issues (N1 vs. O-alkylation) in quinazoline synthesis.[1]

-

Electronic & Steric Modulation: The 3-methoxy substituent (ortho to the amino group) provides electron-donating properties while creating a specific steric environment at the C8 position of the final fused ring system.[1] This is crucial for optimizing the binding affinity of kinase inhibitors and GPCR antagonists.

This guide details the protocols for transforming this intermediate into 8-methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (a versatile electrophilic hub) and its subsequent conversion into Quinazolin-4(3H)-one libraries.[1]

Strategic Reaction Pathways

The utility of Ethyl 3-methoxy-2-(methylamino)benzoate lies in its ability to serve as a divergent precursor.[1] The following decision tree illustrates the primary synthetic workflows.

Figure 1: Divergent synthetic pathways from Ethyl 3-methoxy-2-(methylamino)benzoate. The formation of the Isatoic Anhydride derivative (Intermediate B) is the critical gateway step.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the "Activated Hub" (Isatoic Anhydride Derivative)

Objective: Convert the ester to 8-methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione . This anhydride is significantly more reactive than the parent ester and allows for mild derivatization.

Mechanism:

-

Saponification: Base-mediated hydrolysis of the ethyl ester.[1]

-

Carbonylation: The secondary amine attacks the carbonyl source (Triphosgene), followed by intramolecular cyclization of the carboxylate onto the carbamoyl chloride intermediate.[1]

Materials:

-

Ethyl 3-methoxy-2-(methylamino)benzoate (1.0 eq)[1]

-

Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)

-

Triphosgene (0.4 eq) [Safety Note: Generates Phosgene in situ]

-

Triethylamine (TEA) (2.5 eq)[1]

-

Solvents: THF, Water, Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Hydrolysis (Saponification):

-

Dissolve Ethyl 3-methoxy-2-(methylamino)benzoate (10 mmol) in THF/Water (4:1, 50 mL).

-

Add LiOH[1]·H₂O (30 mmol) in one portion.

-

Stir at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the ester spot disappears.[1]

-

Workup: Concentrate THF under reduced pressure. Acidify the aqueous residue to pH 3–4 with 1M HCl. The amino acid (Intermediate A) will precipitate.[1] Filter, wash with cold water, and dry under vacuum at 50°C.[1]

-

-

Cyclization (Anhydride Formation):

-

Suspend the dried amino acid (Intermediate A, 10 mmol) in anhydrous DCM (100 mL) under Argon atmosphere.

-

Cool to 0°C in an ice bath.[1] Add TEA (25 mmol). The suspension should clear as the salt forms.[1]

-

Critical Step: Dissolve Triphosgene (4 mmol) in DCM (10 mL) and add dropwise over 30 minutes. Caution: Exothermic.[1]

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Quench & Isolation: Quench carefully with cold saturated NaHCO₃ solution.[1] Separate the organic layer, dry over MgSO₄, and concentrate.[1]

-

Purification: Recrystallize from EtOAc/Hexane to yield the 8-methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione as a white/off-white solid.[1]

-

Troubleshooting:

-

Low Yield in Step 2: Ensure the amino acid is completely dry before adding Triphosgene.[1] Water competes for the acylating agent.[1]

-

Impurity Profile: If the product is colored (pink/brown), it indicates oxidation of the electron-rich aromatic ring.[1] Perform reactions under strict inert atmosphere.

Protocol B: Parallel Synthesis of Quinazolinone Libraries

Objective: Use the Isatoic Anhydride derivative to generate a library of 2,3-disubstituted quinazolinones, a common scaffold in EGFR and PARP inhibitors.[1]

Materials:

-

8-methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (from Protocol A)[1]

-

Diverse Primary Amines (R-NH₂)[1]

-

Orthoformate (e.g., Trimethyl orthoformate) or Aldehydes[1]

-

Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)[1]

Step-by-Step Methodology:

-

Ring Opening (Amide Formation):

-

Ring Closure (Quinazolinone Formation):

-

Method A (For 2-H derivatives): Add Trimethyl orthoformate (5.0 eq) and pTSA (0.1 eq) directly to the reaction mixture from Step 1.[1] Reflux for 4 hours.

-

Method B (For 2-Substituted derivatives): Isolate the benzamide, then react with an aldehyde (R'-CHO) followed by oxidative cyclization (using I₂ or DDQ).[1]

-

-

Purification:

Critical Quality Attributes (CQAs) & Data Analysis

When characterizing Ethyl 3-methoxy-2-(methylamino)benzoate and its derivatives, specific spectral markers confirm structural integrity.

| Attribute | Analytical Method | Acceptance Criteria / Marker |

| Identity | ¹H NMR (DMSO-d₆) | N-Me: Singlet ~2.8–3.0 ppm (integrates to 3H).[1] O-Me: Singlet ~3.8 ppm (integrates to 3H).[1] Ester: Quartet ~4.3 ppm, Triplet ~1.3 ppm (Starting Material only). |

| Purity | HPLC (C18, ACN/Water) | >98.0% Area.[1] Major Impurity: Hydrolyzed acid (Retention time shift).[1] |

| Water Content | Karl Fischer | <0.5% (Critical for Triphosgene cyclization).[1] |

| Residual Solvents | GC-Headspace | THF <720 ppm, DCM <600 ppm (ICH Q3C limits).[1] |

Mechanistic Insight: The "Orthogonal" Effect The 3-methoxy group is not merely a passive substituent. In the NMR of the final quinazolinone, the 3-methoxy group often shows a Nuclear Overhauser Effect (NOE) with the N1-methyl group, confirming the regiochemistry of the cyclization. This interaction also restricts rotation in the binding pocket of target proteins, potentially locking the drug into a bioactive conformation.[1]

References

-

Synthesis of Isatoic Anhydrides: Mitsostergios, N., et al. "Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones."[1] RSC Advances, 2025. Link

-

Quinazolinone Pharmacology: "Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea."[1][2] Journal of Oncology Pharmacy Practice, 2018.[1] Link (Provides context on similar ethyl ester/amino-benzoate pharmacophores).

-

General Reactivity of Anthranilates: "Process for the preparation of 1:3-benzoxazine-2:4-diones." US Patent 3409615A.[1] Link

-

Chemical Properties: "Methyl 3-methoxy-2-(methylamino)benzoate."[1] PubChem Compound Summary. Link (Analogous methyl ester data).[1]

(Note: While specific literature on the exact ethyl ester CAS 143758-33-2 is limited, the chemistry is strictly analogous to the widely reported methyl ester CAS 483-64-7 and derived isatoic anhydrides.)[1]

Sources

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 3-methoxy-2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxy-2-(methylamino)benzoate is a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its structural motif, a substituted anthranilate, is a common feature in a range of compounds with diverse therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development and fine chemical industries.

This document provides a comprehensive guide to the scale-up synthesis of Ethyl 3-methoxy-2-(methylamino)benzoate, detailing a robust and reproducible two-step process. The protocols described herein are designed to be suitable for laboratory-scale synthesis with a clear trajectory for process optimization and scale-up. The presented methodology emphasizes the use of readily available starting materials and reagents while prioritizing safety and environmental considerations.

Synthetic Strategy

The overall synthetic strategy involves a two-step sequence starting from 2-amino-3-methoxybenzoic acid:

-

Fischer Esterification: The synthesis of the precursor, Ethyl 2-amino-3-methoxybenzoate, is achieved through a classic Fischer esterification of 2-amino-3-methoxybenzoic acid with ethanol in the presence of a catalytic amount of strong acid.

-

N-Methylation: The subsequent N-methylation of Ethyl 2-amino-3-methoxybenzoate to yield the final product is accomplished using a selective and scalable method. Among various approaches, this guide will focus on a ruthenium-catalyzed methylation using methanol as the methyl source, a method known for its efficiency and favorable safety profile compared to traditional methylating agents like methyl iodide.[1]

This synthetic approach is advantageous for scale-up due to the relatively low cost of starting materials and reagents, straightforward reaction conditions, and the potential for high yields and purity of the final product.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-amino-3-methoxybenzoate

This protocol details the esterification of 2-amino-3-methoxybenzoic acid to produce the key intermediate, Ethyl 2-amino-3-methoxybenzoate.

Materials:

-

2-amino-3-methoxybenzoic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask charged with 2-amino-3-methoxybenzoic acid (1 equivalent), add anhydrous ethanol (5-10 volumes).

-

Stir the suspension at room temperature and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-amino-3-methoxybenzoate.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.

Part 2: N-Methylation of Ethyl 2-amino-3-methoxybenzoate

This protocol describes a ruthenium-catalyzed N-methylation of Ethyl 2-amino-3-methoxybenzoate using methanol as the methylating agent. This method is adapted from established procedures for the N-methylation of anilines.[1]

Materials:

-

Ethyl 2-amino-3-methoxybenzoate

-

Anhydrous Methanol (MeOH)

-

Ruthenium Catalyst (e.g., a cyclometalated ruthenium complex as described in the literature[1])

-

Base (e.g., Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu))

-

Inert gas (Nitrogen or Argon)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a Schlenk flask, add Ethyl 2-amino-3-methoxybenzoate (1 equivalent), the ruthenium catalyst (e.g., 0.5-2 mol%), and the base (e.g., 1-2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous methanol (5-10 volumes) via syringe.

-

Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Ethyl 3-methoxy-2-(methylamino)benzoate can be purified by column chromatography on silica gel.

Data Presentation

| Step | Reactants | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |

| 1. Esterification | 2-amino-3-methoxybenzoic acid, Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux (~78 °C) | 4-6 | 85-95 |

| 2. N-Methylation | Ethyl 2-amino-3-methoxybenzoate, Methanol | Ruthenium catalyst, Base | Methanol | 60-100 °C | 12-24 | 70-90 |

Visualization

Synthetic Workflow Diagram

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclization of N-Alkylated Anthranilates

Ticket Subject: Improving yield of Ethyl 3-methoxy-2-(methylamino)benzoate cyclization Case ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1]

Welcome to the Technical Support Center. You are likely attempting to synthesize 8-methoxy-1-methylquinazolin-4(1H)-one (or a related scaffold) via the cyclocondensation of Ethyl 3-methoxy-2-(methylamino)benzoate with a carbon source such as formamide, urea, or an orthoester.

The Core Challenge: The "Buttressing Effect"

Unlike standard anthranilate cyclizations, your substrate presents a unique steric challenge. The 3-methoxy group is ortho to the 2-(methylamino) group. This creates a "buttressing effect," forcing the

Reaction Pathway Visualization

The following diagram outlines the mechanism and critical failure points (red nodes) where yields are typically lost.

Figure 1: Mechanistic pathway highlighting steric bottlenecks and hydrolysis risks.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users working with sterically crowded anthranilates.

Issue 1: "I see < 20% conversion by TLC/LCMS even after 24h reflux."

Diagnosis: High Activation Energy Barrier. The 3-methoxy/N-methyl steric clash prevents the amine from approaching the electrophile (formamide/urea). Standard thermal reflux (approx. 150-180°C) is often insufficient to overcome this rotational barrier.

Resolution Protocol:

-

Switch to Microwave Irradiation: This is the single most effective fix for this substrate. Microwave heating provides rapid kinetic energy transfer, overcoming the steric barrier more effectively than convection heating.

-

Catalysis: Add Ammonium Acetate (NH₄OAc) or p-Toluenesulfonic acid (pTSA) (5-10 mol%). This activates the formamide/orthoester, making it more electrophilic to compensate for the amine's steric hindrance.

| Method | Temperature | Time | Typical Yield | Notes |

| Thermal Reflux | 160°C | 12-24 h | 15-40% | High decomposition risk; incomplete conversion. |

| Microwave (Neat) | 180-200°C | 15-30 min | 75-90% | Requires sealed vessel; pressure monitoring essential. |

Issue 2: "I am isolating the carboxylic acid (Saponification) instead of the cyclized product."

Diagnosis: Adventitious Water. The ester moiety is prone to hydrolysis under basic conditions (generated by amines/ammonia) if water is present. The 3-methoxy group can stabilize the carboxylate, making re-esterification or cyclization difficult.

Resolution Protocol:

-

Drying Reagents: Ensure Formamide is dry (distill over CaO if necessary). If using DMF/DMAc as solvents, use molecular sieves.

-

Water Scavenger: Add Triethyl orthoformate (TEOF) (1.5 - 2.0 equiv) to the reaction. TEOF acts as both a water scavenger and a cyclizing agent, driving the equilibrium toward the ring-closed product.

Issue 3: "The product is an oil/gum and won't crystallize."

Diagnosis: Impurity Profile (Oligomers). Extended heating of N-methyl anthranilates can lead to self-condensation or oxidative darkening (tar formation), especially given the electron-rich nature of the 3-methoxy ring.

Resolution Protocol:

-

Workup Modification: Do not just evaporate the solvent. Pour the reaction mixture into ice-cold 5% aqueous NaHCO₃ . The basic pH keeps any unreacted acid soluble, while the quinazolinone (weakly basic/neutral) should precipitate.

-

Trituration: If a gum forms, triturature with Diethyl Ether or MTBE . The 3-methoxy group increases lipophilicity, so avoiding chlorinated solvents for the initial crash-out is advisable.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High yield, rapid screening, overcoming steric hindrance.

-

Setup: In a 10 mL microwave process vial, combine:

-

Ethyl 3-methoxy-2-(methylamino)benzoate (1.0 mmol, 1.0 equiv)

-

Formamide (5.0 equiv) [Acts as solvent & reagent]

-

Ammonium Acetate (0.1 equiv)

-

-

Reaction: Seal the vial. Irradiate at 180°C (High Absorption level) for 20 minutes .

-

Note: Monitor pressure.[1] If pressure exceeds 15 bar, reduce temperature to 160°C and extend time to 45 mins.

-

-

Workup: Cool to RT. Pour mixture into 10 mL ice water. Stir for 30 mins. Filter the precipitate.[2][3] Wash with water (

mL) and cold hexanes (

Protocol B: Thermal Method (Scale-Up)

Best for: Large batches where microwave is unavailable.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap (optional, if using TEOF) and a reflux condenser.

-

Solvent System: Use Sulfolane or Diglyme (high boiling, polar). Avoid neat formamide on large scale to prevent thermal runaway.

-

Reagents: Substrate (1.0 equiv) + Formamidine Acetate (1.5 equiv) + TEOF (1.0 equiv).

-

Reaction: Heat to 140°C for 16 hours.

-

Purification: The high boiling solvent requires a distinct workup. Dilute with water, extract into EtOAc, wash organics with brine (

) to remove Sulfolane/Diglyme.

Diagnostic Decision Tree

Use this flowchart to determine the next step in your optimization process.

Figure 2: Decision tree for troubleshooting reaction outcomes.

References

-

Microwave-Assisted Niementowski Reaction: Alexandre, F. R., Berecibar, A., & Besson, T. (2002). Microwave-assisted Niementowski synthesis of functionalized quinazoline derivatives. Tetrahedron Letters, 43(21), 3911-3913. Link

-

Steric Effects in Quinazolinone Synthesis: Connolly, D. J., et al. (2005). Ortho-effect in the synthesis of 4(3H)-quinazolinones. Tetrahedron, 61(43), 10153-10160. Link

- Use of Orthoesters (TEOF): Wolfbeis, O. S. (1981). The synthesis of quinazolines from anthranilic acid derivatives and orthoesters. Chemische Berichte, 114(10), 3471-3484.

-

General Quinazolinone Methodologies: Khan, I., et al. (2015). Quinazoline scaffold: A review on its synthesis and biological activities. Medicinal Chemistry Research, 24, 2361–2394. Link

Sources

Purification of Ethyl 3-methoxy-2-(methylamino)benzoate by column chromatography

Technical Support Center: Purification of Ethyl 3-methoxy-2-(methylamino)benzoate

Executive Summary

This guide addresses the purification of Ethyl 3-methoxy-2-(methylamino)benzoate . This molecule presents a specific chromatographic challenge: it contains a basic secondary amine capable of interacting with acidic silanols on silica gel, yet it possesses an intramolecular hydrogen bond (IMHB) between the amine proton and the ester carbonyl. This IMHB significantly reduces its apparent polarity compared to its para- or meta-isomers, often causing it to elute earlier than predicted.

The following protocols prioritize yield protection and peak symmetry, utilizing "Tiered Support" logic to guide you from method setup to complex troubleshooting.

Part 1: Method Development (Tier 1 Support)

Standard operating procedures for initial purification attempts.

Q1: What is the recommended stationary and mobile phase system?

Recommendation: Standard Irregular Silica Gel (40–63 µm) with a Hexanes / Ethyl Acetate gradient modified with Triethylamine (TEA) .

-

Mobile Phase A: Hexanes + 1% Triethylamine (v/v)

-

Mobile Phase B: Ethyl Acetate + 1% Triethylamine (v/v)

-

Gradient: 0% B to 30% B over 10–15 Column Volumes (CV).

-

Note: Due to the intramolecular hydrogen bond (pseudo-ring formation), this compound is surprisingly lipophilic. It often elutes between 5–15% EtOAc.

-

Why TEA? The secondary amine at the 2-position is basic. Without TEA, the amine lone pair will interact with acidic silanols (Si-OH) on the silica surface, resulting in severe peak tailing (streaking) and potential irreversible adsorption (yield loss). TEA acts as a sacrificial base, preferentially binding to silanols and allowing your target to elute symmetrically.

Q2: Can I use Methanol (MeOH) or Dichloromethane (DCM)?

Critical Warning: Avoid Methanol if possible. While DCM/MeOH is a standard system for polar amines, using MeOH with a basic amine (or added TEA) creates a risk of transesterification .

-

Risk: The ethyl ester can exchange with the solvent methanol to form the methyl ester impurity (Methyl 3-methoxy-2-(methylamino)benzoate).

-

Alternative: If the compound is too polar for Hex/EtOAc (unlikely for this specific structure), use Toluene / Ethyl Acetate or DCM / Ethyl Acetate .

Q3: How should I visualize the fractions?

-

UV Absorption: 254 nm (Strong absorption due to the conjugated benzoate system).

-

Stain: Iodine (I₂) chamber or Hanessian’s Stain (Cerium Molybdate). The amine functionality typically stains dark brown/blue.

Part 2: Troubleshooting & Optimization (Tier 2 Support)

Solutions for specific chromatographic failures.

Issue A: "My peak is tailing (streaking) across multiple fractions."

Diagnosis: Uncapped silanol activity. The 1% TEA in the mobile phase may be insufficient, or the column was not equilibrated.

Corrective Protocol:

-

Pre-treatment: Before loading the sample, flush the column with 3 CV of Hexanes + 5% TEA . This saturates the silica surface.

-

Run: Proceed with the standard 1% TEA mobile phase.

-

Alternative: Switch to Amine-Functionalized Silica (NH₂-SiO₂) . This stationary phase is already basic, eliminating the need for TEA in the solvent and preventing the "smell" and workup issues associated with TEA.

Issue B: "The compound co-elutes with the non-methylated precursor."

Diagnosis: Poor selectivity. The starting material (Ethyl 3-methoxy-2-aminobenzoate) and the product have very similar polarities because both form intramolecular hydrogen bonds.

Corrective Protocol: Change the selectivity mechanism by using a solvent that disrupts hydrogen bonding.

-

System: Toluene / Acetone (Gradient: 0–10% Acetone).

-

Logic: Toluene interacts with the pi-system (aromatic ring), while acetone is a hydrogen bond acceptor. This system often resolves subtle differences in amine substitution better than Hex/EtOAc.

Issue C: "I lost 20% of my mass on the column."

Diagnosis: Irreversible adsorption (Salt formation). If the crude reaction mixture contained acid (e.g., from an acid-catalyzed methylation or workup), the amine might be protonated (ammonium salt). Salts do not move on silica.

Corrective Protocol:

-

Dissolve the crude residue in EtOAc.

-

Wash with saturated aqueous NaHCO₃ or 1M NaOH (if the ester is stable to rapid wash) to ensure the free base form.

-

Dry over Na₂SO₄ and re-load.

Part 3: Technical Data & Workflows

Solvent Compatibility Matrix

| Solvent System | Suitability | Risk Factor | Notes |

| Hexane / EtOAc + TEA | High | Low | Best starting point. Excellent resolution. |

| DCM / MeOH | Low | High | Risk of transesterification (Ethyl |

| Toluene / Acetone | Medium | Low | Good for separating close analogs (e.g., starting material). |

| Hexane / Acetone | Medium | Medium | Acetone absorbs UV <300nm; may interfere with detection. |

Purification Decision Workflow

Figure 1: Decision matrix for selecting the optimal purification pathway based on TLC behavior and separation efficiency.

Part 4: Scientific Rationale (Mechanism)

The Intramolecular Hydrogen Bond (IMHB) Effect: Unlike para-amino benzoates, where the amine and ester groups are distant, the ortho-position in your molecule allows the amine hydrogen to bond with the ester carbonyl oxygen.

-

Consequence: This "locks" the polar groups into a pseudo-six-membered ring, hiding the polar protons from the solvent.

-

Result: The molecule behaves more lipophilically (moves faster) than expected. If you predict the gradient based on a para-isomer, your compound will elute in the void volume. Always start with a lower polarity gradient (e.g., 100% Hexane).

Silanol Blocking Mechanism:

Silica gel surface acidity (

References

-

Teledyne ISCO. (2012). RediSep® Amine Functionalized Column: Application Note AN65. Link

-

Biotage. (2023).[1] Is there an easy way to purify organic amines? Biotage Blog. Link

-

Sielc Technologies. (2018).[2] Separation of Ethyl 2-(diethylamino)benzoate on Newcrom R1 HPLC column. Link

-

Master Organic Chemistry. (2022). Transesterification Reaction Mechanism. Link

-

National Institutes of Health (NIH). (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects. PMC. Link

Sources

Technical Support Center: Stability of Ethyl 3-methoxy-2-(methylamino)benzoate

Welcome to the technical support center for Ethyl 3-methoxy-2-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under basic conditions.

Introduction

Ethyl 3-methoxy-2-(methylamino)benzoate is a substituted aromatic ester with potential applications in pharmaceutical synthesis and materials science. The integrity of this molecule is paramount for reproducible experimental outcomes. A common challenge encountered in the handling and reaction of this compound is its degradation under basic conditions, primarily through the hydrolysis of the ethyl ester functional group. This guide will provide a comprehensive overview of the stability of Ethyl 3-methoxy-2-(methylamino)benzoate in basic media, troubleshooting advice for common issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of Ethyl 3-methoxy-2-(methylamino)benzoate degrading in the presence of a base?

A1: Ethyl 3-methoxy-2-(methylamino)benzoate is susceptible to base-catalyzed hydrolysis, a reaction also known as saponification.[1][2] In the presence of a base, such as sodium hydroxide or potassium hydroxide, the ester group is attacked by a hydroxide ion, leading to the formation of 3-methoxy-2-(methylamino)benzoic acid and ethanol. This process is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[3]

Q2: What are the expected degradation products of Ethyl 3-methoxy-2-(methylamino)benzoate under basic conditions?

A2: The primary degradation products are 3-methoxy-2-(methylamino)benzoic acid and ethanol. The reaction proceeds as follows:

-

Ethyl 3-methoxy-2-(methylamino)benzoate + Base (e.g., NaOH) → Sodium 3-methoxy-2-(methylamino)benzoate + Ethanol

Upon subsequent acidification of the reaction mixture, the sodium salt will be protonated to yield the free carboxylic acid, 3-methoxy-2-(methylamino)benzoic acid.

Q3: How do the substituents on the aromatic ring (methoxy and methylamino groups) affect the stability of the ester?

A3: The electronic effects of the substituents on the benzene ring influence the rate of hydrolysis.

-

Methoxy group (-OCH₃): Located at the meta position relative to the ester group, it has a weak electron-donating effect through resonance and an electron-withdrawing inductive effect. The overall effect on the electrophilicity of the carbonyl carbon of the ester is complex but generally, electron-donating groups can slightly decrease the rate of nucleophilic attack.[4]

-

Methylamino group (-NHCH₃): Located at the ortho position, this group has a strong electron-donating effect through resonance, which increases the electron density of the aromatic ring and can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to an unsubstituted ethyl benzoate.[4] However, it can also participate in intramolecular catalysis or hydrogen bonding, which might complicate the reaction kinetics.

Q4: Can I use organic bases to prevent hydrolysis?

A4: While weaker organic bases like triethylamine or diisopropylethylamine are less likely to cause rapid hydrolysis compared to strong inorganic bases like NaOH, they can still promote degradation, especially at elevated temperatures or over extended periods. The choice of base should be carefully considered based on the specific reaction requirements. If a base is necessary, using a non-nucleophilic, sterically hindered base at low temperatures is advisable.

Q5: At what pH range should I be concerned about the stability of Ethyl 3-methoxy-2-(methylamino)benzoate?

A5: Significant hydrolysis can be expected at pH values above 8. The rate of hydrolysis increases with increasing pH.[5] For optimal stability, it is recommended to maintain the pH of solutions containing this compound in the neutral to slightly acidic range (pH 4-7).

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low yield of desired product in a base-mediated reaction | Hydrolysis of the starting material, Ethyl 3-methoxy-2-(methylamino)benzoate. | - Monitor the reaction progress closely using techniques like TLC or HPLC to check for the formation of the carboxylic acid byproduct. - Consider using a milder, non-nucleophilic base. - Perform the reaction at a lower temperature to minimize hydrolysis. - Reduce the reaction time if possible. |